Multi-Target Functional Breadth: TAE-1 vs. Donepezil and iAβ5p Across Three AD-Relevant Assays
TAE-1 is the only compound among the three tested that simultaneously demonstrates potent cholinesterase inhibition and substantial Aβ fibril suppression. Donepezil provides only AChE inhibition (IC50 0.02 μM) with negligible Aβ activity (5.5% inhibition at 2×[i]), while iAβ5p provides only Aβ inhibition (34.2% at 2×[i]) with no AChE activity (IC50 >200 μM). In contrast, TAE-1 delivers AChE IC50 = 0.3 μM, BuChE IC50 = 3.9 μM, and Aβ fibril inhibition = 70.2% at 2×[i] within a single molecular entity [1]. For studies investigating the interplay between cholinergic and amyloid pathologies, TAE-1 eliminates the confounding variables introduced by multi-compound cocktails (differential solubility, stability, cell permeability) [1].
| Evidence Dimension | Simultaneous activity across AChE inhibition, BuChE inhibition, and Aβ fibril inhibition |
|---|---|
| Target Compound Data | TAE-1: AChE IC50 = 0.3 ± 0.02 μM; BuChE IC50 = 3.9 ± 0.2 μM; Aβ fibril inhibition = 70.2% at 2×[i] (200 μM), 50.9% at 1×[i] (100 μM) |
| Comparator Or Baseline | Donepezil: AChE IC50 = 0.02 ± 0.004 μM; BuChE IC50 >200 μM; Aβ inhibition = 5.5% at 2×[i]. iAβ5p: AChE IC50 >200 μM; BuChE IC50 = 4.0 ± 0.4 μM; Aβ inhibition = 34.2% at 2×[i], 31.3% at 1×[i] |
| Quantified Difference | TAE-1 provides 12.8× greater Aβ inhibition than donepezil and 2.1× greater than iAβ5p at 2×[i], while maintaining sub-micromolar AChE potency |
| Conditions | AChE/BuChE: Ellman's colorimetric assay, purified human erythrocyte AChE and BuChE. Aβ: 100 μM Aβ1-40 incubated with 200 μM (2×) or 100 μM (1×) inhibitor at 37°C for 72 h in 50 mM PBS pH 7.4, ThT fluorescence |
Why This Matters
A single-vial procurement replaces three separate compounds for multi-target AD research, reducing experimental variability, cost, and solubility compatibility issues.
- [1] Veloso AJ, Dhar D, Chow AM, Zhang B, Tang DWF, Ganesh HVS, Mikhaylichenko S, Brown IR, Kerman K. sym-Triazines for Directed Multitarget Modulation of Cholinesterases and Amyloid-β in Alzheimer's Disease. ACS Chem Neurosci. 2013 Feb 20;4(2):339-349. doi: 10.1021/cn300171c. PMID: 23421685. View Source
